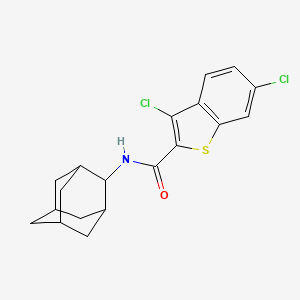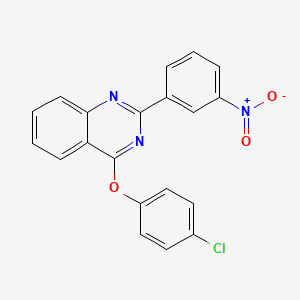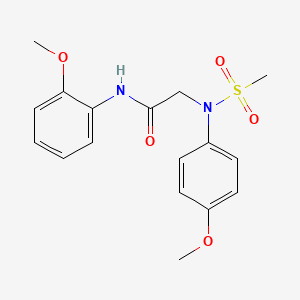
N-2-adamantyl-3,6-dichloro-1-benzothiophene-2-carboxamide
Vue d'ensemble
Description
N-2-adamantyl-3,6-dichloro-1-benzothiophene-2-carboxamide, also known as ADBT, is a novel synthetic compound that belongs to the family of adamantyl-based compounds. ADBT has been extensively studied in recent years due to its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of N-2-adamantyl-3,6-dichloro-1-benzothiophene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and survival. N-2-adamantyl-3,6-dichloro-1-benzothiophene-2-carboxamide has been shown to inhibit the activity of various enzymes, including topoisomerase II and histone deacetylases, which are involved in DNA replication and gene expression. N-2-adamantyl-3,6-dichloro-1-benzothiophene-2-carboxamide has also been found to modulate the activity of various receptors, including the dopamine receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
N-2-adamantyl-3,6-dichloro-1-benzothiophene-2-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of gene expression. N-2-adamantyl-3,6-dichloro-1-benzothiophene-2-carboxamide has also been found to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective effects. In addition, N-2-adamantyl-3,6-dichloro-1-benzothiophene-2-carboxamide has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
N-2-adamantyl-3,6-dichloro-1-benzothiophene-2-carboxamide has several advantages for lab experiments, including its high purity, low toxicity, and good solubility in various solvents. However, N-2-adamantyl-3,6-dichloro-1-benzothiophene-2-carboxamide also has some limitations, including its high cost and limited availability. In addition, N-2-adamantyl-3,6-dichloro-1-benzothiophene-2-carboxamide may have off-target effects that need to be carefully evaluated in preclinical studies.
Orientations Futures
There are several future directions for the research on N-2-adamantyl-3,6-dichloro-1-benzothiophene-2-carboxamide, including the development of more efficient synthesis methods, the evaluation of its efficacy in various disease models, and the identification of its molecular targets and signaling pathways. In addition, the development of N-2-adamantyl-3,6-dichloro-1-benzothiophene-2-carboxamide derivatives with improved pharmacokinetic properties and specificity may lead to the development of novel therapeutic agents for various diseases.
Applications De Recherche Scientifique
N-2-adamantyl-3,6-dichloro-1-benzothiophene-2-carboxamide has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. N-2-adamantyl-3,6-dichloro-1-benzothiophene-2-carboxamide has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. N-2-adamantyl-3,6-dichloro-1-benzothiophene-2-carboxamide has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, N-2-adamantyl-3,6-dichloro-1-benzothiophene-2-carboxamide has been found to have antimicrobial activity against various pathogens, including bacteria and fungi.
Propriétés
IUPAC Name |
N-(2-adamantyl)-3,6-dichloro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2NOS/c20-13-1-2-14-15(8-13)24-18(16(14)21)19(23)22-17-11-4-9-3-10(6-11)7-12(17)5-9/h1-2,8-12,17H,3-7H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUAAHTYSACBRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=C(C5=C(S4)C=C(C=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-bromo-N-(2-methoxy-4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3529023.png)
![methyl 2-{[(2-{[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}hydrazino)carbonyl]amino}benzoate](/img/structure/B3529029.png)


![N~2~-(4-chlorophenyl)-N~1~-(2,4-difluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3529056.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dimethylphenyl)-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B3529063.png)
![N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B3529071.png)
![N-(5-chloro-2-methoxyphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B3529074.png)


![5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-1-(2,3-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3529086.png)
![5-[3-methoxy-4-(2-phenylethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3529098.png)
![ethyl 5-[(5-nitro-2-furoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B3529101.png)
![methyl 4-[({[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]benzoate](/img/structure/B3529107.png)